molecular formula C25H26O5 B1381822 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol CAS No. 68774-48-1

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Cat. No. B1381822
CAS RN: 68774-48-1
M. Wt: 406.5 g/mol
InChI Key: YCMBPTJJSYKEAD-MOUTVQLLSA-N
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Description

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 . It is also known by its synonyms 2,5-Anhydro-1-O-trityl-D-mannitol and (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol .


Synthesis Analysis

The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol can be achieved from Triphenylmethyl Chloride and 2,5-Anhydro-D-mannitol .


Molecular Structure Analysis

The molecular structure of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol consists of a five-membered ring with two hydroxyl groups and a hydroxymethyl group attached to it. Additionally, a triphenylmethyl group is attached to the ring via an oxygen atom .


Physical And Chemical Properties Analysis

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Anti-Aging Research

2,5-Anhydro-D-mannitol has been identified as a novel anti-aging compound. It extends cellular longevity by delaying aging processes and preventing age-related diseases. This compound was discovered through high-throughput screening methods that measure the chronological lifespan of yeast cells, which is a model system for human post-mitotic cellular aging .

Cancer Metabolism

The compound has been studied for its role in cancer metabolism, particularly in breast cancer cells. It is used to explore the selective binding to the GLUT5 transporter, which is a principal fructose transporter in cancer cells. The GLUT5 mRNA is elevated in human breast cancer, making 2,5-Anhydro-D-mannitol a potential biomarker for early detection .

Hepatocyte Energy Regulation

In liver cells, 2,5-Anhydro-D-mannitol alters the cell membrane potential and depletes ATP levels. This effect is significant for understanding the energy regulation in hepatocytes and could lead to new therapeutic strategies for liver diseases .

Pharmaceutical Applications

As a pivotal transitional compound, 2,5-Anhydro-1-O-trityl-D-mannitol is used in the pharmaceutical domain to combat various forms of cancer, including breast cancer, colon cancer, lymphoma, and leukemia. Its employment as a potent ingredient in cancer therapeutics highlights its importance in medical research .

Molecular Dynamics and Drug Design

The compound’s structure is utilized in molecular dynamics simulations to gain insight into hexose-GLUT interactions. This helps in designing drugs that can selectively target specific GLUT transporters, which is crucial for developing treatments for metabolic diseases .

Geroprotective Interventions

2,5-Anhydro-D-mannitol is suggested for use individually or in combination with other anti-aging interventions. Its geroprotective potential makes it a candidate for therapies aimed at generally delaying aging processes .

Energy Metabolism in Cancer Cells

The deregulation and changes in energy metabolism are important biomarkers of cancer cells. 2,5-Anhydro-D-mannitol is used to study the uptake of hexoses mediated by GLUT transporters, providing an alternative strategy for cancer detection and treatment .

Membrane Potential Studies

The compound’s ability to alter liver cell membrane potential is significant for studies related to cellular bioenergetics. This can lead to a better understanding of cellular metabolism and the development of drugs targeting metabolic disorders .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMBPTJJSYKEAD-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

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